Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-10-13(4,5)7-6-8-14-10/h10,14H,6-9H2,1-5H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGVDQPXFGFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound comprises two primary components:
- 3,3-Dimethylpiperidin-2-ylmethanamine : A bicyclic amine featuring a methyl-substituted piperidine ring.
- tert-Butyl carbamate group : Introduced via protection of the primary amine.
Retrosynthetically, the molecule can be dissected into:
- Amine precursor : Synthesized via cyclization, reductive amination, or nucleophilic substitution.
- Carbamate formation : Achieved using tert-butoxycarbonyl (Boc) reagents.
Synthesis of 3,3-Dimethylpiperidin-2-ylmethanamine
Cyclization Strategies
Reductive Amination of Ketones
A diketone substrate, such as 3,3-dimethylpentanedione, undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN). This method affords the piperidine ring with high regiocontrol.
Example Protocol
- Substrate : 3,3-Dimethylpentanedione (5.0 g, 35.2 mmol)
- Conditions : NH4OAc (10 equiv), NaBH3CN (1.5 equiv), MeOH, reflux, 12 h.
- Yield : 68%.
Dieckmann Cyclization
Ethyl 3,3-dimethyl-4-oxopimelate undergoes base-mediated cyclization (e.g., KOtBu) to form the piperidin-2-one intermediate, which is subsequently reduced to the amine using LiAlH4.
Key Data
| Step | Reagents | Yield (%) |
|---|---|---|
| Cyclization | KOtBu, THF, 0°C | 75 |
| Reduction | LiAlH4, THF, reflux | 82 |
Functionalization of Preformed Piperidines
Alkylation of Piperidine-2-methanol
3,3-Dimethylpiperidine-2-methanol is converted to the corresponding mesylate (MsCl, Et3N) and displaced with sodium azide (NaN3, DMF). Subsequent Staudinger reduction (PPh3, H2O) yields the primary amine.
Optimized Conditions
Carbamate Protection Strategies
Boc Anhydride-Mediated Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., DMAP, Et3N).
Representative Procedure
Alternative Synthetic Routes
Three-Component Coupling with CO2
A novel approach utilizes CO2 gas, tert-butyl bromide, and the amine in DMF with Cs2CO3 and TBAB. This one-pot method avoids prefunctionalized reagents.
Reaction Parameters
| Parameter | Value |
|---|---|
| CO2 Pressure | 1 atm |
| Temperature | 60°C |
| Time | 24 h |
| Yield | 78% |
Challenges and Optimization
Steric Hindrance Mitigation
The 3,3-dimethyl substituents impede nucleophilic attack during carbamate formation. Strategies include:
Purification Techniques
Flash column chromatography (hexane/EtOAc) and recrystallization (hexane) are critical for isolating the pure carbamate.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and other bases in anhydrous solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines in multi-step organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- Tert-butyl carbamate
- N-tert-butoxycarbonyl-3,3-dimethylpiperidine
- Tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate
Uniqueness: Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl N-[(3,3-dimethylpiperidin-2-yl)methyl]carbamate is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 544443-41-6
- Molecular Formula : C12H24N2O2
- Molar Mass : 228.33 g/mol
This compound functions as a pharmaceutical intermediate and exhibits various biological activities, including:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired .
- Neuroprotective Effects : Research indicates that related compounds have shown protective activity against neurotoxic agents such as amyloid-beta peptides. These compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .
Neuroprotective Effects
A study investigated the protective effects of a structurally related compound on astrocytes stimulated with amyloid-beta 1-42. The results demonstrated that the compound could significantly reduce cell death and oxidative stress markers such as malondialdehyde (MDA) levels in treated astrocytes compared to control groups .
In Vivo Studies
In vivo studies using models of scopolamine-induced cognitive impairment showed that while the compound exhibited some protective effects in vitro, its efficacy in vivo was limited compared to established treatments like galantamine. This discrepancy might be attributed to the bioavailability of the compound within the brain .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
